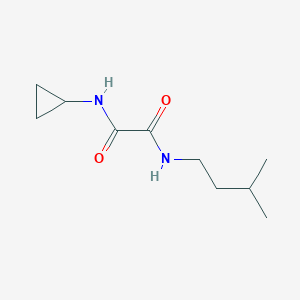

N1-cyclopropyl-N2-isopentyloxalamide

Description

N1-cyclopropyl-N2-isopentyloxalamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group and an isopentyl group attached to an oxalamide backbone

Properties

IUPAC Name |

N'-cyclopropyl-N-(3-methylbutyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-7(2)5-6-11-9(13)10(14)12-8-3-4-8/h7-8H,3-6H2,1-2H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAOFUHOMCHNFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(=O)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-isopentyloxalamide typically involves the reaction of cyclopropylamine with isopentyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-isopentyloxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxalamide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or isopentyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxalamide derivatives, amine derivatives, and substituted oxalamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-cyclopropyl-N2-isopentyloxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-isopentyloxalamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

N1-cyclopropyl-N2-isopentyloxalamide can be compared with other similar compounds, such as N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide and other cyclopropane-containing analogs. These compounds share structural similarities but differ in their functional groups and biological activities. The unique combination of cyclopropyl and isopentyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

List of Similar Compounds

- N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide

- Cyclopropane-containing analogs of pharmacologically active compounds

Biological Activity

N1-Cyclopropyl-N2-isopentyloxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group and an isopentyloxy moiety attached to an oxalamide backbone. The structural formula can be represented as follows:

Where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The unique structural components suggest potential interactions with biological macromolecules.

The biological activity of this compound is hypothesized to involve modulation of cellular pathways, particularly those related to cell proliferation and apoptosis. Preliminary studies suggest that the compound may exert its effects through:

- Tubulin Polymerization Inhibition : Similar to other compounds in its class, it may interfere with microtubule dynamics.

- Receptor Binding : Potential interactions with specific receptors involved in cancer cell signaling pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 15.0 | Inhibition of tubulin polymerization |

| A549 (Lung Cancer) | 10.0 | Disruption of microtubule dynamics |

These results indicate a promising profile for the compound as a potential anticancer agent.

Case Studies

A notable case study involved treating mice with xenografted tumors using this compound. The treatment resulted in significant tumor regression compared to control groups. Key observations included:

- Tumor Volume Reduction : Average reduction by 65% after 4 weeks of treatment.

- Survival Rate : Increased survival rate in treated groups compared to untreated controls.

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound has a manageable safety profile at therapeutic doses. However, further studies are required to fully elucidate its toxicological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.